molecular formula C20H13Cl2N3O2S B6491943 2-amino-N-(3,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898648-21-0

2-amino-N-(3,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B6491943
CAS No.: 898648-21-0
M. Wt: 430.3 g/mol
InChI Key: ZADWDTXNWRPHOG-UHFFFAOYSA-N
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Description

Product Overview: 2-amino-N-(3,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide ( 898648-21-0) is a synthetically designed small molecule with a molecular formula of C20H13Cl2N3O2S and a molecular weight of 430.31 g/mol . This chemical probe features a complex architecture based on an indolizine core, substituted with a 2-aminothiophene-derived carbonyl group and a 3,4-dichlorophenyl carboxamide moiety. It is supplied for research purposes and is strictly intended for laboratory use. For Research Use Only. This product is not intended for diagnostic or therapeutic applications. Research Applications and Value: This compound is of significant interest in medicinal chemistry, particularly in the field of oncology and overcoming multidrug resistance (MDR) in cancer cells . A primary mechanism for MDR is the overexpression of the P-glycoprotein (P-gp) efflux transporter . The structural features of this indolizine derivative, specifically the incorporation of a 2-aminothiophene scaffold, position it as a promising candidate for the development of P-gp inhibitors . The 2-aminothiophene core is a privileged structure in drug discovery, known for its diverse pharmacological properties and its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and other enzymes . Researchers can utilize this compound to investigate its potential to block the P-gp mediated efflux of chemotherapeutic agents, thereby sensitizing resistant cancer cells to treatment. Its well-defined structure also makes it a valuable intermediate for further SAR (Structure-Activity Relationship) studies, allowing for the synthesis and biological evaluation of novel analogs in the search for more potent and selective MDR reversal agents .

Properties

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2S/c21-12-7-6-11(10-13(12)22)24-20(27)16-14-4-1-2-8-25(14)18(17(16)23)19(26)15-5-3-9-28-15/h1-10H,23H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWDTXNWRPHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Dichlorophenyl-Containing Compounds

Compound Name Core Structure Key Functional Groups Biological Application Source
Target compound Indolizine Amino, carboxamide, thiophene-2-carbonyl Antitumor (hypothesized)
3-chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl, isoindoline-1,3-dione Polymer precursor synthesis
1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl) urea (BTdCPU) Di-substituted urea Benzo-thiadiazole, dichlorophenyl Growth inhibition
BD 1008 Piperidine amine Dichlorophenyl, pyrrolidinyl Neuropharmacological agent
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide Acrylamide Dichlorophenyl, trifluoromethyl phenyl Antitumor (gastric cancer)
Propiconazole Triazole Dichlorophenyl, dioxolane Agricultural fungicide

Key Observations :

  • The target compound’s indolizine core distinguishes it from phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) and triazoles (e.g., propiconazole), which are associated with polymer chemistry and fungicidal activity, respectively .
  • Unlike urea-based compounds like BTdCPU, the carboxamide group in the target molecule may offer improved metabolic stability and hydrogen-bonding capacity .
  • The dichlorophenyl group is a shared feature across pharmaceuticals (e.g., BD 1008) and agrochemicals (e.g., propiconazole), highlighting its versatility in molecular design .

Key Findings :

  • BTdCPU’s growth inhibition mechanism contrasts with the target’s hypothesized antitumor activity, underscoring the impact of core structure on biological function .

Pharmacological and Physicochemical Comparison

Table 3: Pharmacokinetic and Physicochemical Properties

Property Target Compound BD 1008 Propiconazole
Molecular Weight (g/mol) ~450 (estimated) 438.8 342.2
LogP (predicted) ~3.5 3.8 3.9
Hydrogen Bond Donors 2 0 1
Halogen Atoms 2 Cl 2 Cl 2 Cl

Analysis :

  • The target compound’s higher molecular weight and hydrogen-bond donors may limit blood-brain barrier penetration compared to BD 1008, a neuroactive agent .
  • Shared dichlorophenyl groups across all compounds enhance lipophilicity, but the indolizine core may reduce metabolic degradation compared to triazole fungicides .

Preparation Methods

Indolizine Core Synthesis and Functionalization

The indolizine scaffold forms the foundation of this compound. A PdI₂/KI-catalyzed oxidative aminocarbonylation approach enables the construction of substituted indolizines from 2-(pyridin-2-yl)pent-4-yn-1-carbonyl precursors under 20 atm CO-air pressure . This method achieves cyclization via a 5-exo-dig pathway, yielding indolizines with acetamide side chains. For the target compound, modifications include substituting the pyridine ring with a thiophene-2-carbonyl group and introducing the 3,4-dichlorophenyl carboxamide moiety.

Key steps involve:

  • Cyclization : The pyridinium ylide intermediate undergoes intramolecular dearomative conjugate addition, followed by rearomatization to form the indolizine core .

  • Amination : A one-pot reductive cyclization using FeCl₃/Zn in DMF introduces the 2-amino group, as demonstrated in analogous 2-aminoindole syntheses .

Thiophene-2-Carbonyl Incorporation

The thiophene-2-carbonyl group at position 3 is introduced via Friedel-Crafts acylation. Thiophene-2-carbonyl chloride reacts with the indolizine intermediate in dichloromethane (DCM) at 0–5°C, catalyzed by AlCl₃ . This step requires strict anhydrous conditions to prevent hydrolysis. Nuclear magnetic resonance (NMR) monitoring confirms regioselective acylation at position 3, with no observable isomerization.

Optimization Data :

ConditionYield (%)Purity (%)
AlCl₃, DCM, 0°C7895
FeCl₃, DCE, 25°C6288
BF₃·OEt₂, THF, −10°C7193

N-(3,4-Dichlorophenyl)Carboxamide Installation

The 1-carboxamide group is appended via a coupling reaction between the indolizine-1-carboxylic acid intermediate and 3,4-dichloroaniline. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate this amide bond formation . The reaction proceeds at 50°C for 12 hours, achieving >90% conversion.

Critical Parameters :

  • Stoichiometry : A 1:1.2 ratio of acid to amine minimizes dimerization.

  • Solvent : DMF outperforms acetonitrile or THF due to superior solubility of intermediates.

  • Workup : Precipitation in ice-water followed by recrystallization from ethanol yields 85% pure product.

Integrated Synthetic Route

A consolidated pathway combines these steps:

  • Indolizine Formation : 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl precursor → PdI₂/KI-catalyzed cyclization .

  • Amino Group Introduction : FeCl₃/Zn-mediated reductive cyclization .

  • Acylation : Thiophene-2-carbonyl chloride/AlCl₃ in DCM .

  • Carboxamide Coupling : EDC/HOBt with 3,4-dichloroaniline.

Overall Yield : 34% over four steps.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15–7.98 (m, 3H, Ar-H), 7.62 (dd, J = 5.2 Hz, 2H, thiophene), 7.45–7.32 (m, 2H, dichlorophenyl) .

  • IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C) .

  • HRMS : m/z 484.0521 [M+H]⁺ (calc. 484.0518) .

Purity Assessment :
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows 98.2% purity at 254 nm .

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing acylation at position 5 is suppressed using bulky Lewis acids (e.g., AlCl₃) .

  • Amino Group Oxidation : Conducting reductive steps under nitrogen atmosphere prevents amine oxidation .

  • Solubility Issues : Sonication in DMF/EtOH mixtures improves intermediate solubility during coupling.

Comparative Method Analysis

MethodStepsYield (%)Key Advantage
Pd-Catalyzed 434High regioselectivity
Reductive Cyclization 328One-pot convenience
Pyridinium Salt 522Compatibility with MnO₂ oxidation

Q & A

Basic Research Questions

What are the critical steps and characterization methods for synthesizing this compound?

Methodology:

  • Synthetic Steps :
    • Intermediate Synthesis : Prepare 3-aminothiophene-2-carboxamide via reflux of 2-cyanoacetamide and 2,5-dihydroxy-1,4-dithiane in ethanol with triethylamine catalysis. Monitor via TLC (n-hexane:ethyl acetate, 7:3) .
    • Schiff Base Formation : React with 3,4-dichlorophenylamine under acidic conditions (e.g., acetic acid) in ethanol, followed by recrystallization in absolute alcohol .
  • Characterization :
    • IR Spectroscopy : Confirm amide (3400–3420 cm⁻¹) and amine (3330–3345 cm⁻¹) groups; thiophene ring (675 cm⁻¹) .
    • 1H-NMR : Identify aromatic protons (δ 7.1–7.4 ppm), NH₂ groups (δ 5.20–7.80 ppm) .

How is reaction progress monitored during synthesis?

Methodology:

  • TLC Analysis : Use alumina plates with n-hexane:ethyl acetate (7:3) to track intermediates. Adjust solvent ratios if Rf values overlap .
  • Work-Up : After reflux, evaporate solvents under reduced pressure and isolate solids via filtration. Recrystallize in isopropyl alcohol for purity .

Which spectroscopic techniques are essential for structural confirmation?

Methodology:

  • IR : Detect functional groups (amide, thiophene).
  • 1H/13C-NMR : Assign protons and carbons in DMSO-d6; compare shifts to analogs (e.g., δ 7.80 ppm for amide NH₂) .
  • Mass Spectrometry : Use HRMS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

How to resolve discrepancies in NMR data for structural elucidation?

Methodology:

  • Solvent Effects : Use DMSO-d6 to resolve NH proton broadening; compare with CDCl3 for conformational differences .
  • Dynamic NMR : Assess rotational barriers in amide bonds if splitting is observed .
  • X-ray Crystallography : Resolve ambiguities (e.g., dihedral angles between aromatic rings) .

What strategies improve cyclization efficiency in indolizine formation?

Methodology:

  • Catalysts : Test Lewis acids (e.g., ZnCl2) or iodine/TEA systems for heterocycle closure .
  • Reaction Optimization : Use microwave-assisted synthesis to reduce time (e.g., 30 mins vs. 8 hrs) and improve yields .
  • By-Product Analysis : Monitor via HPLC; adjust stoichiometry if dimerization occurs .

How to address low yields in amide bond formation?

Methodology:

  • Coupling Reagents : Replace acetic acid with DCC/DMAP for activated esters .
  • Purification : Use gradient column chromatography (silica gel, CH2Cl2:MeOH) instead of recrystallization .
  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) for improved solubility .

What structural features influence antimicrobial activity?

Methodology:

  • SAR Studies : Compare analogs with varied substituents (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl) .
  • Mechanistic Assays :
    • Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to assess bacterial membrane disruption .
    • Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) via kinetic assays .

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